1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid
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Overview
Description
1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid typically involves the reaction of 2,3-diamino benzoate with oxalic acid monohydrate at elevated temperatures. The intermediate product is then subjected to chlorination with thionyl chloride (SOCl2) followed by hydrolysis in the presence of aqueous sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. These methods include the use of cost-effective and sustainable reagents and solvents, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and phosphorus oxychloride (POCl3) are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives exhibit antibacterial, antifungal, and antiviral activities
Properties
Molecular Formula |
C13H10N2O4 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1,2-dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-18-11-9-10(12(11)19-2)15-8-5-6(13(16)17)3-4-7(8)14-9/h3-5H,1-2H3,(H,16,17) |
InChI Key |
ZGMPHKUEYMDNPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC3=C(C=CC(=C3)C(=O)O)N=C12)OC |
Origin of Product |
United States |
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